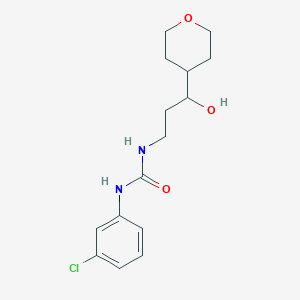
1-(3-chlorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea, commonly known as CHU, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule has been found to have interesting properties that make it a promising candidate for further research.
Scientific Research Applications
Rheology and Gelation
Compounds with urea functionalities, like the one mentioned, can influence the rheology and morphology of hydrogels. For instance, hydrogel formation and physical properties can be tuned by the anionic components in the system, which is crucial for applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Optical and Electro-Optic Properties
Derivatives with chlorophenyl and pyran components have been studied for their electro-optic properties. For example, a novel chalcone derivative exhibited significant properties that could be beneficial for optoelectronic device fabrication due to its high nonlinear optical response (Shkir et al., 2018).
Anticancer Potential
Pyrazole derivatives, which share a resemblance to the compound due to their complex nitrogen-containing structures, have shown potential as anti-cancer agents. This includes synthesis and computational analysis to determine their efficacy and mechanism of action (Thomas et al., 2019).
Material Science
In material science, urea derivatives are explored for their self-assembling properties, which are crucial for developing nanomaterials and photonic devices. The self-assembling nature of these compounds, driven by specific functional group interactions, can lead to novel material properties (Sallenave et al., 2004).
Corrosion Inhibition
Urea derivatives also find applications in corrosion inhibition, demonstrating the protection of metal surfaces in acidic environments. This is particularly valuable in industrial processes and materials preservation, where corrosion resistance is crucial (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c16-12-2-1-3-13(10-12)18-15(20)17-7-4-14(19)11-5-8-21-9-6-11/h1-3,10-11,14,19H,4-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERKBVWJVNKKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

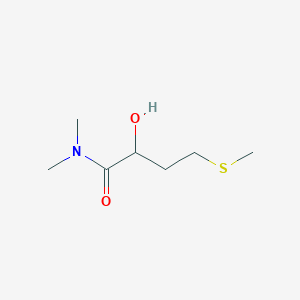

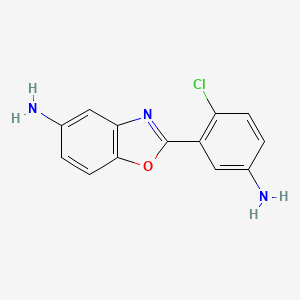
![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916606.png)
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)
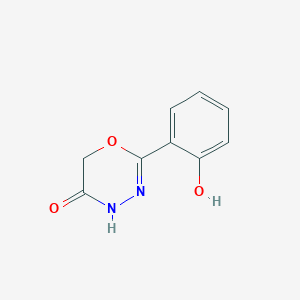

![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)
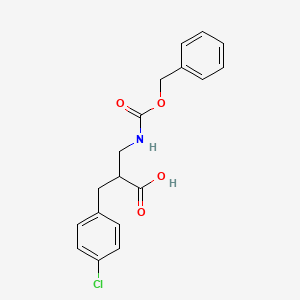
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)
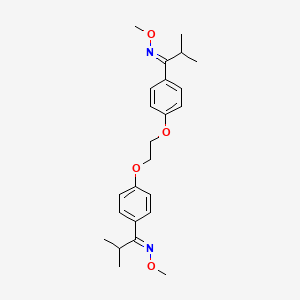
![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)
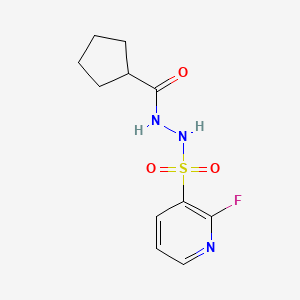
![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)